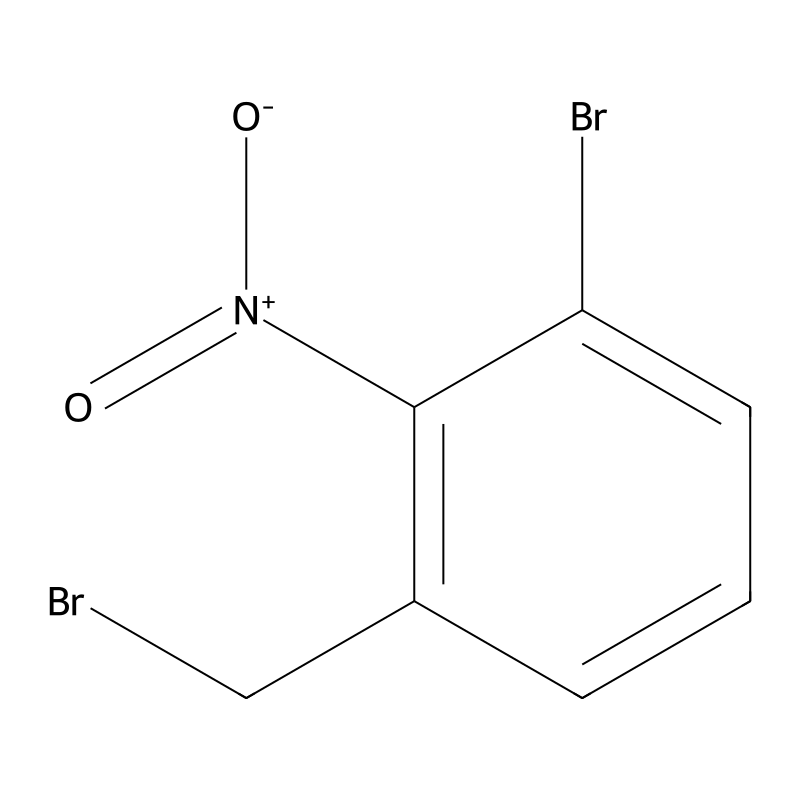1-Bromo-3-(bromomethyl)-2-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-3,3-dimethylbutan-2-one
Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals
This is a study that involves a brominated compound similar to “1-Bromo-3-(bromomethyl)-2-nitrobenzene”. The study investigates the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl (OH) free radicals . The study provides a detailed potential energy profile for the reaction and investigates six distinct reaction pathways .
1-Bromo-3-(bromomethyl)-2-nitrobenzene is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. This compound features a nitro group (-NO₂) and two bromine substituents, one of which is attached as a bromomethyl group (-CH₂Br). The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in electrophilic aromatic substitution reactions.
- Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group, enhancing the reactivity of the aromatic ring towards further electrophilic substitutions.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, allowing for the introduction of various functional groups.
- Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a metal catalyst, such as palladium or platinum .
1-Bromo-3-(bromomethyl)-2-nitrobenzene can be synthesized through various methods:
- From 2-Bromo-6-nitrotoluene: A common synthetic route involves bromination and nitration steps. The initial substrate undergoes bromination followed by a reaction with nitronium ions to introduce the nitro group.
- Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce the bromomethyl and nitro groups onto the benzene ring through sequential substitution reactions .
1-Bromo-3-(bromomethyl)-2-nitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It serves as a building block for more complex molecules in drug development.
- Material Science: Utilized in the preparation of polymers and other materials due to its reactive halogen groups.
- Chemical Research: Employed in various laboratory syntheses, particularly in studies involving electrophilic aromatic substitution reactions .
Several compounds share structural similarities with 1-bromo-3-(bromomethyl)-2-nitrobenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Bromo-2-nitrobenzene | 577-19-5 | 0.98 |
| 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 | 0.98 |
| 1-Bromo-2-methyl-4-nitrobenzene | 7149-70-4 | 0.98 |
| 1-Bromo-2,4-dimethyl-5-nitrobenzene | 69383-59-1 | 1.00 |
| 1-Bromo-2,5-dimethyl-4-nitrobenzene | 15540-81-5 | 0.98 |
Uniqueness
The uniqueness of 1-bromo-3-(bromomethyl)-2-nitrobenzene lies in its specific arrangement of functional groups and positions on the benzene ring, which affects its reactivity profile and potential applications in organic synthesis compared to other similar compounds listed above. The combination of both bromine and nitro functionalities allows for diverse synthetic pathways that are not as readily available in other related compounds .








